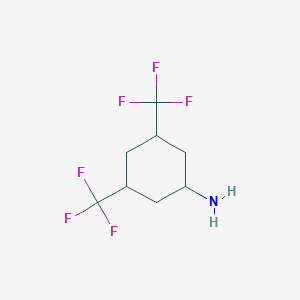

3,5-Bis(trifluoromethyl)cyclohexan-1-amine

描述

Structural Context and Significance of Fluorinated Cyclohexylamines

Fluorinated cyclohexylamines are a class of organic compounds that have attracted interest in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms. The introduction of fluorine into a cyclohexylamine (B46788) framework can significantly influence several key molecular parameters, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Arylcyclohexylamines, a related class of compounds, have been investigated for their anesthetic properties. researchgate.net The replacement of an aryl group with a fluorinated alkyl system, as in 3,5-Bis(trifluoromethyl)cyclohexan-1-amine, offers a departure from aromaticity, introducing a three-dimensional structure that can be crucial for specific receptor binding. The cyclohexane (B81311) ring exists in various conformations, with the chair form being the most stable. The substituents on the ring can adopt either axial or equatorial positions, leading to different spatial arrangements that can be fine-tuned to optimize interactions with a biological target.

Historical Overview of Research on Trifluoromethylated Organic Compounds

The investigation of trifluoromethyl groups in the context of biological activity dates back to 1927 with the work of F. Lehmann. sigmaaldrich.com However, it was not until a review in 1958 that the broader chemical and medicinal communities began to take significant notice of trifluoromethylation. chemicalbook.com Early synthetic methods for introducing the trifluoromethyl group were developed by Frédéric Swarts in 1892. sigmaaldrich.com

The trifluoromethyl (-CF3) group is one of the most significant fluorine-containing moieties in medicinal chemistry. chemicalbook.com Its incorporation into organic molecules can dramatically alter their physical and biological properties. The -CF3 group is highly lipophilic and strongly electron-withdrawing, which can enhance a molecule's metabolic stability and membrane permeability. A number of successful drugs, such as fluoxetine (B1211875) and celecoxib, contain a trifluoromethyl group, underscoring its importance in drug design. sigmaaldrich.com

The development of new reagents and methods for trifluoromethylation has been an active area of academic research. sigmaaldrich.com This has enabled the synthesis of a wide array of trifluoromethylated compounds for biological evaluation.

Rationale for Investigating this compound as a Research Scaffold

While direct academic research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent chemical motifs. The combination of a cyclohexylamine core with two trifluoromethyl groups at the 3 and 5 positions creates a unique scaffold with several desirable features for medicinal chemistry research.

The cyclohexane ring provides a non-planar, conformationally defined scaffold. The stereochemistry of the amine and the two trifluoromethyl groups (i.e., their axial or equatorial positioning) can be controlled to create a library of stereoisomers with distinct three-dimensional shapes. This is of paramount importance for achieving selective binding to biological targets.

The two trifluoromethyl groups are expected to significantly impact the compound's properties. Their strong electron-withdrawing nature can lower the pKa of the amine group, influencing its ionization state at physiological pH. This, in turn, can affect the molecule's solubility, membrane permeability, and interactions with biological targets. Furthermore, the lipophilicity imparted by the two -CF3 groups can enhance the compound's ability to cross cellular membranes.

The symmetrical 3,5-disubstitution pattern is also noteworthy. This arrangement can lead to specific conformational preferences and provides a scaffold that can be further functionalized at the amine group to explore structure-activity relationships.

Scope and Objectives of Academic Research on this compound

Given the limited specific research on this compound, the scope and objectives of future academic research would likely focus on several key areas:

Synthesis and Stereochemical Control: A primary objective would be to develop efficient and stereoselective synthetic routes to the various stereoisomers of this compound. This would involve exploring different starting materials and reaction conditions to control the relative and absolute stereochemistry of the three substituents on the cyclohexane ring.

Physicochemical Profiling: A thorough investigation of the physicochemical properties of the different isomers would be crucial. This would include measuring key parameters such as pKa, logP (a measure of lipophilicity), and solubility. These properties are fundamental to understanding the compound's potential as a drug candidate.

Conformational Analysis: Detailed conformational studies using techniques such as NMR spectroscopy and computational modeling would be necessary to understand the preferred three-dimensional structures of the different stereoisomers. This knowledge is essential for rational drug design.

Exploration as a Bioactive Scaffold: The synthesized isomers would serve as a starting point for the development of new bioactive molecules. The amine group provides a convenient handle for the attachment of various functional groups to create libraries of derivatives for biological screening against a range of therapeutic targets.

Data Tables

Due to the lack of specific experimental data for this compound in the available literature, the following table presents representative physicochemical properties of a related and well-documented compound, 3,5-Bis(trifluoromethyl)aniline, to illustrate the typical characteristics of molecules with this substitution pattern.

| Property | Value for 3,5-Bis(trifluoromethyl)aniline |

| Molecular Formula | C8H5F6N |

| Molecular Weight | 229.13 g/mol |

| Boiling Point | 85 °C at 15 mmHg |

| Density | 1.467 g/mL at 25 °C |

| Refractive Index | n20/D 1.434 |

This data is for 3,5-Bis(trifluoromethyl)aniline and is provided for illustrative purposes.

Structure

3D Structure

属性

IUPAC Name |

3,5-bis(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6H,1-3,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLGJXAKKIPKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(F)(F)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Cyclohexan 1 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 3,5-bis(trifluoromethyl)cyclohexan-1-amine, the most straightforward disconnections involve the carbon-nitrogen bond, revealing a central precursor that serves as a hub for various synthetic routes.

The primary C-N bond disconnection points to 3,5-bis(trifluoromethyl)cyclohexan-1-one as the key precursor. This ketone can be converted to the target amine through several methods, most notably reductive amination. Alternative pathways, such as the reduction of a nitrile or rearrangement reactions, also logically trace back to precursors based on the same C6 ring structure, namely 3,5-bis(trifluoromethyl)cyclohexane-1-carbonitrile or 3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid and its derivatives.

The synthesis of the pivotal ketone precursor, 3,5-bis(trifluoromethyl)cyclohexan-1-one, can be envisioned through the catalytic hydrogenation of 3,5-bis(trifluoromethyl)phenol (B1329299) to the corresponding cyclohexanol, followed by oxidation. The synthesis of related aromatic trifluoromethyl ketones is well-established, providing a foundation for accessing these alicyclic precursors. orgsyn.orggoogle.commdpi.com

Classical Synthetic Routes to Cyclohexylamines

Traditional methods for synthesizing amines can be effectively applied to the preparation of this compound, provided the reaction conditions are compatible with the fluorinated substituents.

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. libretexts.org The process involves the reaction of the key precursor, 3,5-bis(trifluoromethyl)cyclohexan-1-one, with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced in situ to yield the final primary amine. This one-pot reaction avoids the problems of over-alkylation often seen with other amination methods.

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting ketone. Several specialized hydride reagents are commonly employed for this purpose.

Interactive Table 1: Common Reducing Agents for Reductive Amination

| Reagent | Abbreviation | Typical Conditions | Notes |

| Sodium cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Effective at mildly acidic pH where imine formation is favorable. Highly toxic due to cyanide. |

| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | A milder and less toxic alternative to NaBH₃CN. rsc.org Does not require strict pH control. It is considered a highly selective reagent for this transformation. |

| Catalytic Hydrogenation | H₂/Catalyst | H₂, Pd/C, PtO₂, or Raney Ni | A "green" chemistry approach that avoids stoichiometric metal hydride waste. nih.gov May require pressure and can sometimes lead to side reactions depending on the catalyst and substrate. |

An alternative pathway to the target amine involves the reduction of a nitrile group. This method requires the synthesis of the precursor 3,5-bis(trifluoromethyl)cyclohexane-1-carbonitrile . The synthesis of other fluorinated cyclohexylamines has been successfully demonstrated starting from benzonitrile (B105546) derivatives, which are converted to the saturated, functionalized cyclohexane (B81311) nitrile before final reduction. beilstein-journals.orgnih.gov The reduction of the nitrile functional group to a primary amine can be achieved using several powerful reducing agents.

This approach is advantageous when the corresponding nitrile is more accessible than the ketone. The reduction is typically high-yielding and clean, though the reagents used are often highly reactive.

Interactive Table 2: Common Reagents for Nitrile Reduction

| Reagent | Abbreviation | Typical Conditions | Notes |

| Lithium aluminum hydride | LiAlH₄ | Diethyl ether or THF, followed by aqueous workup | A very powerful and unselective reducing agent. commonorganicchemistry.com Reacts violently with water. Reduces many other functional groups. |

| Borane complexes | BH₃·THF or BH₃·SMe₂ | Tetrahydrofuran (THF), often with heating | A strong reducing agent that is generally less reactive than LiAlH₄. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | H₂, Raney Ni, Rh/Al₂O₃; high pressure | Often requires high pressures and temperatures. Raney Nickel is a common catalyst for this transformation. Ammonia is sometimes added to suppress the formation of secondary amine byproducts. organic-chemistry.org |

| Nickel Boride | NiCl₂·6H₂O / NaBH₄ | Methanol | An effective in situ generated reagent used for the reduction of fluorinated cyclohexane nitriles to the corresponding amines. beilstein-journals.orgnih.gov |

Rearrangement reactions provide a pathway to amines from carboxylic acid derivatives, resulting in the loss of one carbon atom. These methods are particularly useful if the synthetic route naturally leads to a carboxylic acid with the desired cyclohexane core.

The Hofmann rearrangement transforms a primary amide, 3,5-bis(trifluoromethyl)cyclohexane-1-carboxamide , into the target primary amine with one fewer carbon atom. wikipedia.org The reaction typically proceeds by treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.comresearchgate.net The key intermediate is an isocyanate, which is hydrolyzed in situ to the amine and carbon dioxide. wikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), derived from 3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid . wikipedia.orgorganic-chemistry.org The acyl azide rearranges upon heating to an isocyanate with the loss of nitrogen gas. masterorganicchemistry.com This isocyanate can be isolated or, more commonly, treated with water to hydrolyze it to the primary amine. organic-chemistry.org A significant advantage of the Curtius rearrangement is that the migration step occurs with full retention of the stereochemical configuration of the migrating group. wikipedia.org The application of Curtius-type rearrangements in complex fluorinated molecules has been documented, suggesting its viability for this system. researchgate.net

Stereoselective Synthesis of this compound

The target molecule contains three stereocenters at positions C1, C3, and C5. The spatial relationship between the two trifluoromethyl groups can be cis or trans, and the amine group at C1 can be positioned cis or trans relative to each of these groups. This results in the possibility of several diastereomers. Achieving a stereoselective synthesis requires precise control over the introduction of the amine group or the stereochemical configuration of the precursor.

Diastereoselective synthesis aims to produce a single diastereomer or a mixture highly enriched in one diastereomer. For this compound, the most practical approach to control stereochemistry is during the reduction of the imine intermediate formed from 3,5-bis(trifluoromethyl)cyclohexan-1-one.

Assuming the precursor ketone exists predominantly in a chair conformation with the two bulky trifluoromethyl groups in equatorial positions to minimize steric strain, the two faces of the intermediate imine will be diastereotopic. The approach of a hydride reducing agent will be sterically hindered by the substituents on the ring.

Axial vs. Equatorial Attack: The reduction of cyclohexanone (B45756) derivatives is often governed by competing axial and equatorial attacks of the nucleophilic hydride.

Axial Attack: A nucleophile approaching from the axial face leads to the formation of an equatorial amine. This is often favored with small, unhindered reducing agents.

Equatorial Attack: A nucleophile approaching from the more sterically congested equatorial face leads to an axial amine. This pathway is typically favored by bulky reducing agents that are sterically prevented from an axial approach.

The presence of the two CF₃ groups at the 3 and 5 positions significantly influences this selectivity. If these groups are in equatorial positions, they create substantial steric hindrance to the equatorial approach of a reducing agent at C1. This would strongly favor an axial attack, leading predominantly to the diastereomer with an equatorial amine group . The choice of reducing agent can further fine-tune this selectivity.

Interactive Table 3: Conceptual Diastereoselectivity in Imine Reduction

| Reducing Agent Type | Example Reagent | Probable Attack Trajectory | Predicted Major Product Stereochemistry (Amine) |

| Small Hydride Reagents | NaBH₄, LiAlH₄ | Axial | Equatorial |

| Bulky Hydride Reagents | Lithium tri-sec-butylborohydride (L-Selectride®) | Axial (Exaggerated preference due to its own bulk and substrate hindrance) | Equatorial (Potentially with higher selectivity) |

| Catalytic Hydrogenation | H₂/Pd-C | Adsorption onto the less hindered face of the catalyst | Dependent on catalyst surface and substrate adsorption geometry |

Ultimately, the synthesis would likely yield a mixture of diastereomers, with the ratio dependent on the specific route and conditions chosen. Separation of these diastereomers would then be accomplished using standard techniques such as column chromatography or crystallization. This is a common strategy in the synthesis of other highly substituted and fluorinated cyclohexane derivatives. beilstein-journals.orgnih.gov

Enantioselective Methodologies

Enantioselective synthesis is critical for obtaining optically active trifluoromethylated amines, as the biological activity and material properties of such compounds are often dependent on their specific stereochemical identity. nih.gov The majority of stereoselective syntheses for α-CF3 amines have traditionally relied on diastereoselective reactions involving chiral reagents. nih.gov However, the development of catalytic enantioselective methods is a rapidly expanding area of research.

Chiral auxiliary-based methods are a well-established strategy for inducing stereoselectivity. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantioenriched product.

For the synthesis of a chiral amine like this compound, a plausible strategy would involve the condensation of a precursor ketone, 3,5-bis(trifluoromethyl)cyclohexanone (B6307651), with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide. This would form a chiral N-sulfinylimine. Diastereoselective reduction of this imine intermediate, followed by acidic hydrolysis to remove the auxiliary, would yield the desired chiral primary amine. nih.gov This approach has been successfully applied to the synthesis of other chiral trifluoromethylated amines, demonstrating its potential utility. nih.gov

Table 1: Illustrative Chiral Auxiliary-Based Synthesis Approach

| Step | Description | Key Reagents | Intermediate/Product | Stereochemical Control |

|---|---|---|---|---|

| 1 | Condensation | 3,5-Bis(trifluoromethyl)cyclohexanone, (R)-tert-butanesulfinamide, Ti(OEt)4 | Chiral N-sulfinylimine | Formation of a chiral intermediate |

| 2 | Diastereoselective Reduction | DIBAL-H or NaBH4 | N-sulfinyl-3,5-bis(trifluoromethyl)cyclohexan-1-amine | Auxiliary directs hydride attack to one face of the C=N bond |

Note: This table represents a hypothetical pathway based on established methodologies for analogous compounds. nih.gov

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. Key strategies for the asymmetric synthesis of trifluoromethylated amines include the catalytic reduction of CF3-substituted imines and nucleophilic additions to such imines. nih.govnih.gov

One of the most common methods is the enantioselective hydrogenation or transfer hydrogenation of a prochiral trifluoromethyl-substituted imine. nih.gov This reaction can be catalyzed by chiral metal complexes (e.g., those based on iridium, rhodium, or palladium) or by chiral organic catalysts, such as phosphoric acids. nih.gov For instance, the imine derived from 3,5-bis(trifluoromethyl)cyclohexanone could be subjected to hydrogenation using a chiral catalyst to produce the target amine with high enantioselectivity. nih.gov

Another powerful technique is the organocatalytic cascade reaction. For example, cinchona alkaloid-based primary amines have been used to catalyze the Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones to construct β-CF3-cyclohexanones with excellent enantioselectivity (up to 99% ee). rsc.org These chiral cyclohexanones could then serve as key precursors for the synthesis of this compound through subsequent reductive amination.

Table 2: Examples of Asymmetric Catalysis in Syntheses of Related CF3-Containing Compounds

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Trifluoromethyl Imines | Trifluoromethyl Amines | High | nih.gov |

| Cinchona Alkaloid Derivative | 4,4,4-Trifluoroacetoacetate | β-CF3-Cyclohexanones | 92–99% | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex fluorinated molecules is crucial for minimizing environmental impact. Strategies often focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

For a multi-step synthesis of this compound, several green approaches could be envisioned. Microwave irradiation, for instance, has proven to be an efficient method for accelerating organic reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. chim.it This technique could potentially be applied to steps such as the formation of imine intermediates or cyclization reactions to form the cyclohexane ring.

Solvent selection is another key aspect of green chemistry. Replacing hazardous and volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of a synthetic process. chim.it Furthermore, the use of catalytic methods, particularly asymmetric catalysis as discussed previously, is inherently greener than using stoichiometric reagents because it reduces waste generation. nih.gov

Scale-Up Considerations and Process Chemistry Challenges

Transitioning a synthetic route from laboratory scale to industrial production introduces a unique set of challenges. For a molecule like this compound, several key issues would need to be addressed.

Availability and Cost of Starting Materials : Starting materials containing trifluoromethyl groups can be expensive and may not be available in bulk quantities. The development of a cost-effective route from simple, readily available precursors would be a primary concern. researchgate.net

Handling of Reagents : Many fluorination reactions or syntheses involving fluorinated building blocks may require specialized equipment and handling procedures due to the reactivity or toxicity of the reagents (e.g., sources of fluoride (B91410) or reactive trifluoromethylating agents). mdpi.com

Stereoisomer Separation : The synthesis will likely produce a mixture of stereoisomers (diastereomers and enantiomers). On a large scale, chromatographic separation can be costly and inefficient. Therefore, developing a highly stereoselective synthesis that minimizes the formation of unwanted isomers is critical. Crystallization-induced resolution could be an alternative if suitable crystalline derivatives can be formed.

Process Safety and Thermal Management : Reactions, particularly those involving hydrogenation or the use of highly reactive organometallic reagents, can be highly exothermic. Proper thermal management is essential on a large scale to prevent runaway reactions. Continuous flow reactors can offer advantages over traditional batch processes in terms of safety and control.

Purification : The final product must meet high purity standards. Developing robust and scalable purification methods, such as distillation or recrystallization, is essential and often requires significant process optimization. The high lipophilicity conferred by the two CF3 groups may complicate purification in aqueous systems. researchgate.net

The synthesis of fluorinated cyclohexane amine building blocks often involves multi-step sequences, starting from relatively simple precursors like benzonitrile, which can be progressed through reductions, epoxidations, and fluorination reactions. nih.gov Each step in such a sequence would need to be optimized for yield, purity, and scalability to ensure a viable industrial process.

Chemical Reactivity and Derivatization of 3,5 Bis Trifluoromethyl Cyclohexan 1 Amine

Reactivity of the Amine Functional Group

The primary amine group in 3,5-bis(trifluoromethyl)cyclohexan-1-amine serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The lone pair of electrons on the nitrogen atom of the amine makes it nucleophilic, enabling it to react with acylating and sulfonylating agents. For instance, it can react with acyl chlorides or anhydrides to form corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the properties of the parent amine.

The amine can undergo alkylation reactions with alkyl halides, although this method can be difficult to control and may lead to overalkylation. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

Table 1: Examples of Reductive Amination Reactions

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product |

|---|---|---|---|

| Primary Amine | Aldehyde | NaBH₃CN | Secondary Amine |

| Primary Amine | Ketone | NaBH(OAc)₃ | Secondary Amine |

This table illustrates common combinations of reactants and reducing agents in reductive amination to form various substituted amines.

The amine group of this compound can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netresearchgate.net These reactions are typically straightforward addition reactions. Thiourea derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif have been particularly noted for their role in the development of organocatalysts. rsc.org For example, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a well-known catalyst. rsc.org

Carbamates can also be synthesized from the amine. nih.govorganic-chemistry.orgorganic-chemistry.org One common method involves the reaction of the amine with a chloroformate. organic-chemistry.org Another approach utilizes carbon dioxide as a C1 source to form a carbamic acid intermediate, which can then be reacted with an alkyl halide. nih.govuantwerpen.be The formation of cyclic carbamates from unsaturated amines and carbon dioxide has also been reported. nih.gov

Influence of Trifluoromethyl Groups on Reactivity

The two trifluoromethyl (-CF₃) groups on the cyclohexane (B81311) ring exert a profound influence on the reactivity of the amine functional group, primarily through their strong electron-withdrawing nature.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property significantly impacts the electronic properties of nearby functional groups. mdpi.com

The presence of two such groups in this compound has a substantial effect on the basicity of the amine. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair of electrons less available for donation to a proton. masterorganicchemistry.comchemistryguru.com.sg This inductive effect leads to a decrease in the basicity of the amine compared to a non-fluorinated cyclohexylamine (B46788). masterorganicchemistry.com A lower basicity is indicated by a lower pKa of the conjugate acid (pKaH).

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile (an atom other than a proton). masterorganicchemistry.com While basicity and nucleophilicity are related concepts, they are not always directly proportional, especially when steric factors are considered. masterorganicchemistry.com However, for amines, the general trend is that nucleophilicity increases with basicity. masterorganicchemistry.com The strong electron-withdrawing effect of the trifluoromethyl groups reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity. masterorganicchemistry.com This makes this compound a weaker nucleophile compared to its non-fluorinated counterpart. The reduction in nucleophilicity can be significant; for example, the nucleophilicity of 2,2,2-trifluoroethylamine (B1214592) is reduced by a factor of about 100,000 compared to ethylamine. masterorganicchemistry.com This decreased reactivity must be taken into account when planning synthetic transformations involving this amine.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoroethylamine |

| 3,5-diaminobenzoic acid |

| 3-amino-5-fluoroalkylfurans |

| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea |

| sodium cyanoborohydride |

Steric Hindrance from Bis(trifluoromethyl) Substitution

The trifluoromethyl group is known to exert a considerable steric effect. jst.go.jp While often compared to a methyl group in terms of van der Waals radius, its rotational volume and the presence of the three fluorine atoms make it a sterically demanding substituent on a cyclohexane ring. In this compound, the two CF₃ groups introduce significant steric bulk, which dictates the conformational preference of the ring and influences the accessibility of the amine nucleophile.

The steric strain associated with placing a substituent in an axial position on a cyclohexane ring is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. oregonstate.edulibretexts.org Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org The CF₃ group has a notable A-value, comparable to or greater than that of an isopropyl group, indicating a strong preference for the equatorial position.

In the cis-isomer of this compound, if the amine group is equatorial, both trifluoromethyl groups must also be equatorial to minimize steric strain. In the trans-isomer, a chair conformation would necessarily place one trifluoromethyl group in an axial position, leading to significant 1,3-diaxial strain. This inherent strain can influence the reactivity at the amine, as the approach of reagents may be impeded by the bulky CF₃ groups, particularly from the axial face of the ring. osti.gov This steric shielding can decrease the rate of reactions involving the amine, such as acylation or alkylation, compared to less substituted cyclohexylamines.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.8 | oregonstate.edu |

| -CH(CH₃)₂ (Isopropyl) | 2.1 | oregonstate.edu |

| -CF₃ (Trifluoromethyl) | 2.1 - 2.5 | researchgate.net |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | oregonstate.edu |

| -Cl (Chloro) | 0.53 | oregonstate.edu |

Modifications of the Cyclohexane Ring

Beyond reactions at the amine, derivatization can also occur on the cyclohexane ring itself, although this is challenging due to the high strength of C-H bonds.

Direct C-H functionalization is a powerful synthetic strategy for modifying inert hydrocarbon frameworks. researchgate.net For cycloalkanes, these reactions often rely on transition-metal catalysis and may be directed by a functional group on the substrate. nih.gov In the case of this compound, the amine group (or a derivative thereof) could potentially act as a directing group to achieve site-selective functionalization of the ring's C-H bonds.

Research into the C-H functionalization of saturated rings has shown that achieving regioselectivity can be challenging, particularly for remote positions. nih.govnih.gov The strong electron-withdrawing nature of the trifluoromethyl groups deactivates the adjacent C-H bonds towards certain types of activation, potentially favoring functionalization at positions further away from the CF₃ substituents. Palladium-catalyzed C-H arylation is a common method, though its application to highly fluorinated, saturated systems requires specific ligand design to overcome challenges in C-H activation and reductive elimination. nih.gov

A more conventional approach to modifying the cyclohexane ring involves first introducing a reactive handle, such as a halogen or a triflate, onto the ring. This functionalized derivative can then participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. mdpi.comresearchgate.net

For instance, a hypothetical bromo-derivative of this compound could be coupled with arylboronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) to introduce a wide range of substituents onto the cyclohexane core. mdpi.comnih.gov The success of these reactions depends heavily on the stability of the organometallic intermediates and the steric environment around the reaction center. The presence of the two CF₃ groups could necessitate more forcing reaction conditions or specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to achieve good yields. nsf.gov

| Reaction Name | Coupling Partners | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide/Triflate | Palladium(0) | C(sp²) - C(sp³) |

| Sonogashira | Terminal Alkyne + Organohalide/Triflate | Palladium(0) / Copper(I) | C(sp) - C(sp³) |

| Heck | Alkene + Organohalide/Triflate | Palladium(0) | C(sp²) - C(sp³) |

| Buchwald-Hartwig | Amine/Alcohol + Organohalide/Triflate | Palladium(0) | C(sp³) - N / C(sp³) - O |

Stereochemical Implications in Derivatization Reactions

Stereochemistry is a critical aspect of the reactivity of this compound. The compound can exist as different stereoisomers (e.g., cis and trans) depending on the relative orientations of the three substituents. The stereochemical outcome of a derivatization reaction is highly dependent on the mechanism of the reaction and the stereochemistry of the starting material. masterorganicchemistry.com

Reactions that proceed through an Sₙ2-type mechanism, for example, will result in an inversion of stereochemistry at the reacting center. masterorganicchemistry.com Conversely, reactions involving radical intermediates or planar carbocations might lead to a mixture of stereoisomers. nih.govrsc.org In derivatization of the amine group, the existing stereocenters on the ring will influence the diastereoselectivity of reactions that create a new stereocenter. For instance, the acylation of the amine with a chiral acylating agent can lead to the formation of two diastereomers in unequal amounts, a process useful for resolving racemic mixtures of the amine. nih.gov

For reactions on the ring itself, the pre-existing stereochemistry dictates the spatial relationship between the directing group and the target C-H bond, which is crucial for stereoselective C-H functionalization. The rigid chair-like conformation, locked in by the bulky CF₃ groups, would present different C-H bonds to the catalytic system, potentially allowing for high levels of stereocontrol in the introduction of new functional groups.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition state geometries, and activation energies that are often difficult to probe experimentally. researchgate.netwhiterose.ac.ukmdpi.com For reactions involving this compound, DFT studies can elucidate the role of the trifluoromethyl groups.

Computational models can be used to:

Analyze Conformational Preferences: Calculate the relative energies of different chair and boat conformations of the substituted cyclohexane ring, confirming the strong equatorial preference of the CF₃ groups.

Predict Reactivity and Selectivity: Model the transition states for various reactions, such as N-acylation or C-H activation. nih.gov The calculated activation barriers can explain observed reaction rates and selectivities (regio- and stereo-). researchgate.net

Elucidate Electronic Effects: Quantify the electron-withdrawing effect of the CF₃ groups on the pKa of the amine and the reactivity of C-H bonds on the ring. DFT can map the electrostatic potential of the molecule, highlighting electron-rich and electron-poor regions susceptible to nucleophilic or electrophilic attack, respectively. nih.gov

For example, a DFT study on a cycloaddition reaction involving a trifluoromethylated reactant showed that the CF₃ group increases the reactivity of the molecule without altering the inherent selectivities of the reaction. researchgate.net Similar studies on the derivatization of this compound could help rationalize experimental outcomes and guide the design of new synthetic methodologies. montclair.edu

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary method for determining the carbon-hydrogen framework and the environment of the fluorine atoms. The presence of cis and trans isomers would lead to complex spectra, with distinct signals for axial and equatorial protons and carbons.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the chemical environment of each proton in the cyclohexane (B81311) ring and the amine group. The chemical shifts (δ) would be influenced by the electron-withdrawing trifluoromethyl groups. Protons closer to the CF₃ groups would be expected to appear at a lower field (higher ppm). The integration of the signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the cyclohexane ring. The carbons bearing the trifluoromethyl groups (C3 and C5) and the carbon attached to the amine group (C1) would have characteristic chemical shifts. The strong electronegativity of the fluorine atoms would cause a significant downfield shift for the C-CF₃ carbons.

Hypothetical Data Table for ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 / C-1 | Data not available | Data not available |

| H-2 / C-2 | Data not available | Data not available |

| H-3 / C-3 | Data not available | Data not available |

| H-4 / C-4 | Data not available | Data not available |

| H-5 / C-5 | Data not available | Data not available |

| H-6 / C-6 | Data not available | Data not available |

| -NH₂ | Data not available | - |

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is crucial for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of 3,5-Bis(trifluoromethyl)cyclohexan-1-amine would be expected to show signals corresponding to the six fluorine atoms of the two CF₃ groups. The chemical shift would be indicative of the electronic environment of the trifluoromethyl groups. The presence of stereoisomers could potentially result in multiple signals in the ¹⁹F NMR spectrum.

2D NMR Techniques for Structural Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, helping to trace the proton connectivity around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the placement of the trifluoromethyl groups and the amine group on the cyclohexane ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₈H₁₁F₆N).

Hypothetical Data Table for HRMS

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic charged particles. The analysis of these fragments provides valuable structural information. For a cyclic amine like this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom.

Loss of the amine group: Fragmentation involving the cleavage of the C-N bond.

Loss of a trifluoromethyl group: Cleavage of a C-CF₃ bond.

Ring cleavage: Fragmentation of the cyclohexane ring itself.

The resulting mass-to-charge ratios (m/z) of these fragments would create a unique fingerprint for the compound, aiding in its identification.

Tandem Mass Spectrometry (MS/MS) for Derivative Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of compounds by analyzing the fragmentation of a selected precursor ion. For a molecule like this compound, which may not be readily ionizable or may produce ambiguous fragments, derivatization is a common strategy to enhance its detection and produce characteristic fragmentation patterns. nih.gov

A suitable derivatizing agent, such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, can be reacted with the primary amine group to form a thiourea (B124793) derivative. nih.gov This not only increases the molecular weight but also introduces a highly fluorinated tag that is useful for sensitive detection and provides specific fragmentation pathways under collision-induced dissociation (CID). The analysis of these derivatives by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for both separation from a complex matrix and confident identification. nih.gov

The fragmentation patterns of cyclohexylamine (B46788) derivatives in MS/MS are typically characterized by several key pathways. Common fragmentation includes the cleavage of the bond alpha to the nitrogen atom, leading to the loss of the amine-containing substituent or parts of the cyclohexane ring. nih.gov In the case of this compound derivatives, characteristic losses would be expected to involve the trifluoromethyl groups (CF₃, mass 69 Da) or related fragments. The general fragmentation patterns for aromatic cyclohexanone (B45756) amine derivatives often involve α-cleavage and subsequent losses of small neutral molecules. nih.gov

Table 1: Predicted MS/MS Fragmentation Patterns for a Derivatized this compound

| Precursor Ion (Example Derivative) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Description |

| [M+H]⁺ | α-cleavage | [M+H - R-NH₂]⁺ | Loss of the amine-containing portion from the cyclohexane ring. |

| [M+H]⁺ | Ring Cleavage | Varies | Complex fragmentation of the cyclohexane ring structure. |

| [M+H]⁺ | Loss of CF₃ | [M+H - 69]⁺ | Loss of a trifluoromethyl radical. |

| [M+H]⁺ | Loss of Derivatizing Agent | [M+H - Agent]⁺ | Cleavage of the bond formed during derivatization. |

This table is predictive and based on general fragmentation principles of similar structures. nih.govmiamioh.edu

Vibrational Spectroscopy (IR, Raman)

The cyclohexane ring exists in a stable chair conformation, which has a specific set of vibrational modes. scispace.comnih.gov These include C-C stretching, CH₂ scissoring, twisting, wagging, and rocking modes, which give rise to a complex but characteristic pattern of bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). nih.govifo.lviv.ua The presence of bulky substituents like the amine and CF₃ groups will influence the frequencies of these ring vibrations compared to unsubstituted cyclohexane. nih.gov

The amine and trifluoromethyl groups give rise to distinct and identifiable absorption bands in the vibrational spectrum.

The primary amine (-NH₂) group has several characteristic vibrations:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): This vibration occurs in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond gives a band of medium to weak intensity in the 1000-1250 cm⁻¹ region.

The trifluoromethyl (-CF₃) group is known for its very strong and characteristic infrared absorptions due to the high polarity of the C-F bonds:

C-F Stretching: These are typically the most intense bands in the spectrum, appearing in the 1000-1400 cm⁻¹ region. The symmetric and asymmetric C-F stretching modes often result in multiple strong bands.

CF₃ Bending: The "umbrella" or symmetric deformation mode of the CF₃ group is found around 760 cm⁻¹. researchgate.net Other CF₃ bending and rocking vibrations appear at lower frequencies. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium |

| Amine (-NH₂) | N-H Bend (Scissor) | 1590 - 1650 | Medium |

| Amine (-NH₂) | C-N Stretch | 1000 - 1250 | Medium-Weak |

| Trifluoromethyl (-CF₃) | Asymmetric & Symmetric C-F Stretch | 1000 - 1400 | Very Strong |

| Trifluoromethyl (-CF₃) | Symmetric Bend (Umbrella) | ~760 | Strong |

| Cyclohexane Ring | CH₂ Stretch | 2850 - 2960 | Strong |

| Cyclohexane Ring | CH₂ Bend (Scissor) | ~1450 | Medium |

Data compiled from general spectroscopic tables and studies on related compounds. nih.govresearchgate.net

X-ray Crystallography of this compound and its Salts/Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. eurjchem.comresearchgate.net While the specific crystal structure of this compound may not be publicly available, analysis of its salts or derivatives is a common practice. mdpi.comed.ac.uk The synthesis of crystalline derivatives, for instance by reacting the amine with an acid to form a salt, can yield single crystals suitable for X-ray diffraction analysis. sunway.edu.my Such studies are crucial for unambiguously confirming the molecular structure and understanding the subtle interplay of forces that govern its packing in a crystal lattice. eurjchem.comresearchgate.net

Based on extensive studies of substituted cyclohexanes, the six-membered ring of this compound is expected to adopt a chair conformation, as this minimizes both angular and torsional strain. nih.govcore.ac.uk In a disubstituted or trisubstituted cyclohexane, the substituents can occupy either axial or equatorial positions. To minimize steric hindrance (1,3-diaxial interactions), bulky groups preferentially occupy the more spacious equatorial positions. core.ac.uk

For the cis and trans isomers of this compound, different conformations would be expected. In the most stable conformer, it is highly probable that the bulky trifluoromethyl groups and the amine group will reside in equatorial positions to maximize stability. mdpi.comnih.gov X-ray diffraction data would provide the exact torsional angles and confirm the chair geometry of the ring, as well as the precise orientation of all substituents. mdpi.com

Table 3: Expected Structural Parameters from Crystallographic Analysis

| Parameter | Description | Expected Value Range |

| C-C Bond Length (ring) | Carbon-carbon single bond in the cyclohexane ring | 1.52 - 1.54 Å |

| C-N Bond Length | Carbon-nitrogen single bond | 1.45 - 1.49 Å |

| C-C(F₃) Bond Length | Bond between ring carbon and trifluoromethyl carbon | 1.50 - 1.54 Å |

| C-F Bond Length | Carbon-fluorine bond in the CF₃ group | 1.33 - 1.36 Å |

| C-C-C Bond Angle (ring) | Internal angle of the cyclohexane ring | ~111° |

| F-C-F Bond Angle | Angle within the trifluoromethyl group | ~103° - 108° |

Values are based on crystallographic data of related fluorinated and cyclohexyl compounds. sunway.edu.mynih.gov

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. mdpi.com In the case of this compound or its salts, both strong hydrogen bonds and weaker interactions involving fluorine are expected to play a crucial role. ed.ac.ukresearchgate.net

The primary amine group is a hydrogen bond donor and can form strong N-H···N hydrogen bonds between molecules or, in the case of a salt, N-H···A⁻ bonds with the counter-anion. These interactions are highly directional and often act as the primary organizing force in the crystal structure. researchgate.net

Furthermore, the trifluoromethyl groups contribute significantly to the crystal packing through a network of weaker interactions. researchgate.netresearchgate.net These can include:

C-H···F Hydrogen Bonds: Weak hydrogen bonds can form between the C-H bonds of the cyclohexane ring and the highly electronegative fluorine atoms of neighboring molecules. ed.ac.ukresearchgate.net

F···F Contacts: Interactions between fluorine atoms on adjacent molecules, sometimes referred to as the "fluorous effect," can also contribute to the stability of the crystal lattice. researchgate.net

Chiral Analytical Techniques

Due to the presence of stereocenters on the cyclohexane ring, this compound is a chiral compound and exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical in many applications and are typically achieved using chiral chromatography. nih.gov

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantioseparation. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) or benzoate (B1203000) groups, are particularly versatile and widely used for resolving a broad range of chiral compounds, including fluorinated molecules and amines. nih.govmdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The efficiency of the separation is highly dependent on the specific CSP used, the composition of the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol), and the temperature. mdpi.commdpi.com In some cases, derivatization of the amine group can enhance chiral recognition and improve the resolution between the enantiomers. mdpi.com

Table 4: Representative Chiral HPLC Methodologies for Amine/Fluorinated Compounds

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Mobile Phase System | Typical Analytes |

| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL OD-H | Normal Phase (e.g., Hexane/Isopropanol) | Chiral amines, various racemates mdpi.com |

| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK AD-H | Normal Phase (e.g., Hexane/Isopropanol) | Fluorinated compounds, aromatic compounds |

| Cellulose tris(3,5-dichlorophenylcarbamate) | ReproSil Chiral MIC | Normal & Reversed Phase | Fluorinated esters, various racemates mdpi.com |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | ReproSil Chiral MIG | Normal & Reversed Phase | Fluorinated esters mdpi.com |

This table provides examples of CSPs and conditions commonly used for the enantioseparation of chiral amines and fluorinated compounds. nih.govmdpi.commdpi.com

Chiral HPLC and GC for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical step in the characterization of chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the enantiomers of this compound.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. For fluorinated compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide effective separation.

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., Diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: This table represents typical starting conditions for the chiral separation of amines and would require optimization for this compound.

Chiral GC is another valuable technique, particularly for volatile and thermally stable compounds. Derivatization of the amine group is often necessary to improve volatility and chromatographic performance.

Table 2: Representative Chiral GC Conditions for Amine Enantiomer Analysis

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., beta-DEX™) |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Oven Program | Gradient from 100 °C to 200 °C |

| Detector | Flame Ionization Detector (FID) |

Note: This table provides a general set of conditions that would be a starting point for method development for this compound.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism are chiroptical techniques that provide information about the three-dimensional structure of chiral molecules.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of a molecule. For this compound, the chromophores in the molecule, although not strongly absorbing in the typical UV-Vis range, can still give rise to a CD signal. The interpretation of CD spectra is often complex and typically requires comparison with theoretical calculations to assign the absolute configuration of the enantiomers. As with optical rotation, specific CD spectral data for this compound is not widely published and would be a subject of dedicated research.

Chair and Boat Conformations of the Cyclohexane Ring

The most stable and predominant conformation of a cyclohexane ring is the "chair" form. mdpi.com In this arrangement, all carbon-carbon bonds are perfectly staggered, and all C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle. This geometry effectively eliminates both angle strain (deviation from ideal bond angles) and torsional strain (strain from eclipsing bonds), making it the lowest energy conformation. mdpi.com

Another key conformation is the "boat" form. While it also lacks angle strain, it is significantly less stable than the chair due to two primary factors:

Torsional Strain : Four pairs of hydrogen atoms along the sides of the boat are in an eclipsed arrangement. libretexts.org

Steric Strain : The two "flagpole" hydrogens at opposite ends of the boat point towards each other, leading to steric repulsion. libretexts.org

Between the chair and boat conformations lie intermediate structures, including the "twist-boat" and the "half-chair". The twist-boat is more stable than the pure boat form as it alleviates some of the torsional and flagpole steric strain. researchgate.net The half-chair is a high-energy transition state on the pathway of interconversion between chair and twist-boat forms. researchgate.net For this compound, the cyclohexane core will predominantly exist in a chair conformation.

Relative Energies of Cyclohexane Conformations| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | ~5.5 | ~23 |

| Boat | ~6.9 | ~29 |

| Half-Chair | ~10.8 | ~45 |

Note: Data is for unsubstituted cyclohexane and serves as a baseline for substituted derivatives. libretexts.orgresearchgate.net

Axial vs. Equatorial Preferences of Substituents

In the chair conformation, the twelve hydrogen atoms (or substituents) are divided into two distinct sets: axial and equatorial. unicamp.br Axial bonds are parallel to the principal axis of the ring, pointing straight up or down. Equatorial bonds point out from the "equator" of the ring.

Due to a dynamic process known as ring-flipping, a chair conformation can rapidly interconvert into an alternative chair conformation, causing all axial positions to become equatorial and vice versa. libretexts.org For a substituted cyclohexane, the two resulting chair conformers are generally not of equal energy. Substituents are typically more stable in the equatorial position to avoid steric strain with other atoms on the ring. mdpi.com When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. nih.gov A larger A-value signifies a stronger preference for the equatorial position. wikipedia.org

The amine (-NH₂) group is a relatively small substituent. Its conformational preference can be influenced by factors such as solvent and pH, which can affect hydrogen bonding or protonation state. Generally, it has a moderate preference for the equatorial position. The A-value for the -NH₂ group is approximately 1.2–1.7 kcal/mol, indicating that the conformer with an equatorial amine group is favored. This preference is comparable to that of a methyl group.

The trifluoromethyl (-CF₃) group is sterically bulkier and highly electronegative. nih.gov Experimental studies using ¹⁹F NMR spectroscopy have determined the A-value for the -CF₃ group to be approximately 2.1 kcal/mol. nih.gov This significant value indicates a strong preference for the -CF₃ group to occupy an equatorial position to minimize 1,3-diaxial interactions.

Conformational A-Values for Selected Substituents| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| -NH₂ (Amine) | ~1.2 - 1.7 | ~5.0 - 7.1 |

| -CH₃ (Methyl) | ~1.7 | ~7.1 |

| -CF₃ (Trifluoromethyl) | ~2.1 | ~8.8 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | >18.8 |

A-values represent the energy cost of a substituent being in the axial position. nih.govnih.govopenstax.org

Interconversion Barriers and Dynamics

At room temperature, cyclohexane and its derivatives undergo rapid "ring-flipping," where one chair conformation converts to the other. libretexts.org This process is not instantaneous; it requires passing through the higher-energy intermediate conformations (half-chair, twist-boat, boat). The energy barrier for the chair-chair interconversion of unsubstituted cyclohexane is approximately 10 kcal/mol (about 42 kJ/mol). mdpi.com This barrier is low enough for the flip to occur millions of times per second at ambient temperatures.

For substituted cyclohexanes like this compound, the presence of substituents can influence the energy barrier for this interconversion. However, the fundamental dynamic process remains the same. The rate of interconversion and the precise height of the energy barrier would depend on the specific stereochemistry of the molecule. Variable-temperature NMR studies are a common experimental technique used to measure these barriers in substituted systems.

Computational Chemistry Approaches to Conformational Analysis

When experimental data is limited, computational chemistry provides powerful tools to predict and analyze the conformational landscape of molecules. libretexts.org Methods based on quantum mechanics or classical mechanics can be used to calculate the structures and relative energies of different conformers.

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. openstax.org It treats atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov

For a molecule like this compound, MM calculations can be used to:

Optimize Geometries : Find the lowest energy structure for various conformations (e.g., different chair and boat forms).

Calculate Relative Energies : Determine the energy differences between conformers to predict which is the most stable and estimate the populations of each at equilibrium.

Map Energy Surfaces : Model the entire pathway of ring interconversion to identify transition states and calculate the energy barriers.

Common force fields like MMFF94 (Merck Molecular Force Field) or AMBER (Assisted Model Building with Energy Refinement) are well-suited for this type of conformational analysis of organic molecules.

Conformational Analysis and Stereochemical Considerations

Theoretical and Computational Studies

A comprehensive search of scientific literature did not yield specific Density Functional Theory (DFT) studies focused on the conformational analysis of 3,5-Bis(trifluoromethyl)cyclohexan-1-amine. While DFT is a powerful computational method used to investigate the geometric and electronic structures of molecules, including the relative energies of different conformers, specific research applying this methodology to this particular compound is not publicly available at this time.

In general, DFT studies on substituted cyclohexanes involve optimizing the geometries of various possible conformations, such as chair, boat, and twist-boat, to determine their relative stabilities. For this compound, such a study would elucidate the preferred orientations (axial or equatorial) of the amine and the two trifluoromethyl groups. The calculations would typically provide data on bond lengths, bond angles, dihedral angles, and the relative energies of the different stereoisomers.

Given the lack of specific data for this compound, a representative data table from DFT studies on other substituted cyclohexylamines is provided below for illustrative purposes of the kind of data a DFT study would yield. It is crucial to note that these values are not for this compound and should not be interpreted as such.

Table 1: Illustrative DFT Data for a Generic Substituted Cyclohexylamine (B46788) (Note: This data is for a hypothetical substituted cyclohexylamine and is for illustrative purposes only.)

| Conformer | Relative Energy (kcal/mol) | Amine Group Orientation | Substituent Orientation |

| Chair 1 | 0.00 | Equatorial | Di-equatorial |

| Chair 2 | +2.5 | Axial | Di-equatorial |

| Twist-Boat 1 | +5.8 | - | - |

| Boat 1 | +7.2 | - | - |

Further research employing DFT calculations would be necessary to generate accurate and specific conformational data for this compound. Such studies would provide valuable insights into its three-dimensional structure and the energetic landscape of its various conformations, which are critical for understanding its chemical reactivity and potential interactions.

Based on comprehensive searches for scholarly articles and computational data, there is currently no specific published research available for the compound "this compound" that would allow for a detailed analysis of its computational and theoretical properties as outlined.

The requested information—including quantum chemical calculations (Electronic Structure, Frontier Molecular Orbitals, Electrostatic Potential Surface Analysis, and pKa Prediction) and molecular dynamics simulations (Solvent Effects and Ligand-Protein Interactions)—is highly specific and requires dedicated computational studies on this particular molecule.

While computational studies have been performed on analogous compounds containing either the 3,5-bis(trifluoromethyl)phenyl group or a substituted cyclohexane (B81311) ring, this information cannot be extrapolated to this compound without compromising scientific accuracy.

Therefore, it is not possible to generate the requested article with the specified detailed structure and content at this time.

Computational and Theoretical Investigations

Docking Studies and Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciepub.com It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule, such as 3,5-Bis(trifluoromethyl)cyclohexan-1-amine, to a macromolecular target, typically a protein. sciepub.comnih.gov

For this compound, a docking study would begin by defining the three-dimensional structure of a selected protein target. The compound's flexible cyclohexane (B81311) ring and the rotatable bonds associated with the amine and trifluoromethyl groups allow it to adopt various conformations. Docking algorithms exhaustively search these conformational possibilities within the protein's binding site to find the most energetically favorable pose. nih.gov

The final output of a docking simulation is a set of predicted binding modes, ranked by a scoring function. This score estimates the binding affinity (e.g., in kcal/mol), with lower energy scores indicating a more favorable interaction. nih.gov These predictions are crucial for generating hypotheses about how the compound might exert a biological effect.

Table 1: Hypothetical Docking Results for this compound with a Target Protein

| Predicted Binding Mode | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | Leucine, Isoleucine | Hydrophobic (CF3 groups) |

| 2 | -8.2 | Aspartate, Glutamate | Hydrogen Bond (Amine group) |

| 3 | -7.9 | Phenylalanine | Hydrophobic (Cyclohexane ring) |

Note: This data is illustrative and represents a potential outcome of a molecular docking simulation.

The two trifluoromethyl (CF3) groups on the cyclohexane ring are of particular importance in molecular recognition. The incorporation of CF3 groups into potential drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties and enhance binding affinity. mdpi.comresearchgate.net

These groups contribute to binding in several ways:

Electrostatic and Multipolar Interactions : Despite being hydrophobic, the high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent. mdpi.comresearchgate.net This can lead to favorable electrostatic interactions. Furthermore, trifluoromethyl groups can engage in multipolar interactions with backbone carbonyl groups of proteins, which can substantially contribute to binding affinity. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. mdpi.com This property, while not a direct binding interaction, is a critical feature for any potential therapeutic agent.

Modulation of Conformation : The steric bulk of the CF3 groups can influence the preferred conformation of the cyclohexane ring (e.g., chair or boat) and its orientation within the binding site, potentially leading to enhanced selectivity for a specific target. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling for in vitro Biological Activity

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. industrialchemistryconsulting.comnih.gov A QSAR model for a series of analogs of this compound could be developed to predict their in vitro biological activity and guide the design of more potent compounds. mdpi.com

The general workflow for a QSAR study involves several key steps. researchgate.net

The first step in QSAR modeling is to numerically represent the chemical structure of each molecule in a dataset using molecular descriptors. industrialchemistryconsulting.com For a compound like this compound and its analogs, a wide array of descriptors would be calculated:

1D Descriptors : These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors : These are calculated from the 2D representation of the molecule and include topological indices (describing connectivity), electro-topological state indices, and counts of specific functional groups.

3D Descriptors : These descriptors are derived from the 3D conformation of the molecule and include information about molecular shape, volume, surface area, and steric parameters.

Physicochemical Descriptors : Properties like lipophilicity (logP), polar surface area (PSA), and molar refractivity are crucial. The CF3 groups would significantly influence these values.

Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. ucsb.edu Descriptors specific to fluorinated compounds, such as fractional atomic charge weighted partial positive surface area, can also be particularly relevant.

Once calculated, this large set of descriptors often contains redundant or irrelevant information. Therefore, feature selection algorithms are employed to choose a smaller subset of descriptors that have the most significant correlation with the biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Description |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Kier & Hall Molecular Connectivity Indices | Encodes information about the size, branching, and complexity of the molecular structure. |

| 3D / Steric | Molecular Volume | Represents the van der Waals volume of the molecule in 3D space. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. ucsb.edu |

After selecting the most relevant descriptors, a mathematical model is developed to correlate them with the observed in vitro biological activity (e.g., IC50 or EC50 values) of a "training set" of compounds. nih.gov Various statistical methods can be used, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF) acs.org

The resulting model takes the form of an equation, such as: Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where D1, D2, ... Dn are the selected descriptor values and c0, c1, ... cn are the coefficients determined by the regression analysis.

Model validation is a critical final step to ensure its robustness and predictive power. wikipedia.orgmdpi.com Common validation techniques include:

Internal Validation : Often performed using a leave-one-out (LOO) cross-validation technique on the training set. The quality of the model is assessed by the cross-validated correlation coefficient (q²). nih.gov

External Validation : The model's predictive ability is tested on a set of compounds (the "test set") that were not used in the model's development. The predictive correlation coefficient (R²pred) is a key metric. mdpi.com

Y-Randomization : The biological activity data is randomly shuffled multiple times to build new models. A valid model should show very low correlation coefficients for the randomized data, confirming it is not the result of a chance correlation.

A statistically robust and validated QSAR model can then be used to predict the biological activity of new, unsynthesized compounds based solely on their chemical structure, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Atogepant |

| Decanoic acid |

| Rosiglitazone |

Applications and Research Utility of 3,5 Bis Trifluoromethyl Cyclohexan 1 Amine Derivatives

As Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as intermediates, chiral auxiliaries, or catalysts to control the stereochemical outcome of reactions. nbinno.com The development of methods to produce enantiomerically pure compounds is crucial, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. nbinno.com Derivatives of 3,5-bis(trifluoromethyl)cyclohexan-1-amine, with their defined stereochemistry, are well-positioned to serve as valuable chiral building blocks.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral amines are frequently used for this purpose.

By analogy, enantiomerically pure this compound can be attached to a substrate, for example, via an amide bond with a carboxylic acid. The bulky and sterically demanding bis(trifluoromethyl)cyclohexyl group would then create a chiral environment, effectively shielding one face of the molecule and directing the approach of a reagent to the opposite face. This strategy is similar to the use of well-established auxiliaries like those derived from pseudoephedrine or oxazolidinones. wikipedia.org

Furthermore, these chiral amines can be incorporated into the structure of ligands for transition metal catalysis. The unique electronic properties of the trifluoromethyl groups can modulate the reactivity and selectivity of the metal center, leading to novel catalytic activities.

Chiral secondary amines have been successfully employed as organocatalysts in a wide range of enantioselective transformations. mdpi.com These catalysts operate by forming transient iminium or enamine intermediates with substrates, which then react with high stereocontrol. mdpi.com

Derivatives of this compound are promising candidates for developing new organocatalysts. The defined three-dimensional structure of the cyclohexane (B81311) ring, decorated with two trifluoromethyl groups, could impart high levels of stereoselectivity in reactions such as:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated aldehydes or ketones.

Baylis-Hillman Reactions: Facilitating the coupling of aldehydes and activated alkenes. acs.org

Aldol and Mannich Reactions: Controlling the formation of carbon-carbon and carbon-nitrogen bonds with high diastereo- and enantioselectivity.

The development of catalytic enantioselective methods for preparing α-trifluoromethyl amines is a rapidly growing field, underscoring the importance of this structural motif. nih.gov Strategies often involve the reduction of trifluoromethyl-substituted imines or the nucleophilic addition to them. nih.govnih.gov

As Scaffolds in Medicinal Chemistry Research (Emphasizing in vitro and theoretical studies)